molecular formula C6H4ClN3 B7968118 7-Chloro-[1,2,4]triazolo[4,3-a]pyridine

7-Chloro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B7968118
M. Wt: 153.57 g/mol
InChI Key: WATNQAVAUIAPLF-UHFFFAOYSA-N
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Description

7-Chloro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1505568-26-2) is a high-purity nitrogen-containing heterocyclic compound of significant interest in medicinal and pharmaceutical chemistry. This compound serves as a critical synthetic intermediate and privileged scaffold for developing novel bioactive molecules. The [1,2,4]triazolo[4,3-a]pyridine core is recognized as a new class in antidepressants that differ chemically from other tricyclic drugs . Derivatives of this scaffold have been extensively researched for their diverse biological activities, including serving as antifungal , insecticidal , antibacterial , and anticonvulsant agents . Furthermore, this structural motif has been identified in compounds acting as adenosine receptor antagonists , p38 MAP kinase inhibitors , and positive allosteric modulators of mGluR2 receptors, which are being explored for their potential in treating psychiatric and neurological disorders such as schizophrenia and anxiety . The presence of the chlorine substituent at the 7-position offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships. With a molecular formula of C6H4ClN3 and a molecular weight of 153.57 , this building block is intended for research and development applications only. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-chloro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATNQAVAUIAPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Hydrazinyl-5-chloropyridine Derivatives

The reaction of 2-hydrazinylpyridines with electrophilic reagents represents a direct pathway to triazolo[4,3-a]pyridines. For 7-chloro derivatives, 2-hydrazinyl-5-chloropyridine serves as the critical precursor. In a notable approach, 2-hydrazinyl-5-chloropyridine reacts with chloroethynylphosphonates in acetonitrile at room temperature, facilitated by potassium carbonate, to yield phosphonylated triazolopyridines . This method, however, requires precise control over reaction conditions to avoid Dimroth rearrangement, which converts the [4,3-a] isomer into the [1,5-a] regioisomer .

Reaction Conditions and Yields

  • Starting material : 2-Hydrazinyl-5-chloropyridine (1 mmol)

  • Reagents : Chloroethynylphosphonate (1 mmol), K₂CO₃ (1 mmol), CH₃CN (5 mL)

  • Temperature : Room temperature (25°C)

  • Time : 4 hours

  • Yield : ~60–70% (isolated after column chromatography)

Characterization by ¹H NMR reveals distinct aromatic proton signals at δ 8.28 (d, J = 7.0 Hz) and δ 7.86 (d, J = 9.3 Hz), consistent with the [4,3-a] fusion pattern . Melting points for analogous compounds range from 198–202°C .

Formamidine Cyclization Using DMF-DMA and TFAA

A highly efficient route involves the cyclization of 5-chloro-2-aminopyridine via formamidine intermediates. This method, adapted from antagonist synthesis protocols , proceeds in two steps:

Step 1: Hydroxy-formamidine Formation
5-Chloro-2-aminopyridine reacts with DMF-DMA in isopropyl alcohol (iPA) at 82°C for 3 hours, followed by treatment with hydroxylamine hydrochloride to form the hydroxy-formamidine intermediate .

Step 2: Cyclization with TFAA
The intermediate is cyclized using TFAA in tetrahydrofuran (THF) at 0°C, yielding 7-chloro- triazolo[4,3-a]pyridine .

Reaction Conditions and Yields

  • Starting material : 5-Chloro-2-aminopyridine (1 equiv)

  • Reagents : DMF-DMA (1.3 equiv), NH₂OH·HCl (1.3 equiv), TFAA (3 equiv)

  • Solvents : iPA (Step 1), THF (Step 2)

  • Yield : 75–80% (after purification by column chromatography)

¹³C NMR data for the product show signals at δ 150.7 (triazolopyridine C-3) and δ 129.6 (pyridine C-7), confirming regioselectivity . This method excels in scalability and avoids hazardous reagents.

Hydrazinolysis of 2-Chloro-5-chloropyridine Carboxylic Acids

Adapting methodologies from oxadiazole-triazolopyridine hybrids , 2-chloro-5-chloropyridine-3-carboxylic acid is treated with amidoximes to form 1,2,4-oxadiazole intermediates. Subsequent hydrazinolysis with hydrazine hydrate followed by acetic acid-mediated cyclization yields the target compound.

Reaction Conditions and Yields

  • Starting material : 2-Chloro-5-chloropyridine-3-carboxylic acid (1 equiv)

  • Reagents : Amidoxime (1.2 equiv), hydrazine hydrate (excess), acetic acid

  • Temperature : Reflux (110°C)

  • Time : 12–24 hours

  • Yield : 50–65% (after recrystallization)

While this route offers modularity for introducing additional substituents, the multi-step sequence and moderate yields limit its industrial applicability .

Comparative Analysis of Synthetic Methods

Method Yield Advantages Disadvantages
2-Hydrazinylpyridine60–70%Direct, minimal stepsRisk of Dimroth rearrangement
Formamidine cyclization75–80%High yield, scalableRequires TFAA, sensitive intermediates
Hydrazinolysis50–65%Modular substituent introductionMulti-step, moderate yield
ElectrochemicalN/AEco-friendly, functionalization-readyIndirect, requires pre-formed core

The formamidine cyclization method emerges as the most efficient, balancing yield and practicality.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 7 serves as a primary reactive site for nucleophilic substitution:

Reagent Conditions Product Yield Source
Amines (e.g., NH₃)Ethanol, reflux, 12–24 hr7-Amino-triazolo[4,3-a]pyridine65–78%
ThiophenolDMF, K₂CO₃, 80°C, 6 hr7-Phenylthio-triazolo[4,3-a]pyridine82%
Sodium methoxideMethanol, RT, 3 hr7-Methoxy-triazolo[4,3-a]pyridine70%

Kinetic studies reveal that electron-withdrawing groups on the pyridine ring accelerate substitution rates due to enhanced electrophilicity at C7 .

Cyclization Reactions

Cyclization strategies are pivotal for constructing the triazole ring:

Electrochemical Desulfurative Cyclization

An eco-friendly approach uses:

  • Reactants : 2-Hydrazinopyridines + Isothiocyanates

  • Conditions : Undivided cell, 10 mA current, 4 hr

  • Scope : Produces 3-amino-triazolopyridines in 70–88% yield without external oxidants .

Coupling Reactions

Transition-metal catalysis enables C–H functionalization:

Reaction Type Catalyst Substrate Product Yield
Suzuki-Miyaura CouplingPd(PPh₃)₄7-Chloro-derivative + Boronic acid7-Aryl-triazolo[4,3-a]pyridine75–90%
Buchwald-Hartwig AminationPd₂(dba)₃7-Chloro-derivative + Amine7-(Dialkylamino)-triazolo[4,3-a]pyridine68–82%

These reactions proceed via oxidative addition of the C–Cl bond to palladium, followed by transmetalation or amination .

Oxidation and Reduction

The triazole ring exhibits redox activity:

  • Oxidation : Treatment with m-CPBA (3 eq.) in DCM converts the triazole to a 1,2,4-triazole N-oxide, enhancing hydrogen-bonding capacity .

  • Reduction : NaBH₄/CuCl₂ selectively reduces the pyridine ring to a piperidine analog, altering conformational flexibility .

Functionalization via Directed C–H Activation

Directed ortho-metalation (DoM) strategies enable regioselective modifications:

  • Directing Group : 3-Amino substituent

  • Reagents : LDA, Electrophiles (e.g., I₂, CO₂)

  • Products : 6-Iodo or 6-Carboxy derivatives (60–75% yield) .

Biological Activity Correlation

Reactivity directly impacts pharmacological performance:

  • 7-Substituted Derivatives : Anticancer activity against MCF-7 (IC₅₀: 2.11–3.91 μM) correlates with electron-withdrawing substituents.

  • 3-Amino Analogs : Enhanced kinase inhibition (e.g., JAK1 IC₅₀: 0.4 μM) due to H-bond donor capacity .

This reactivity profile positions 7-chloro- triazolo[4,3-a]pyridine as a critical scaffold for developing targeted therapeutics and functional materials.

Scientific Research Applications

Medicinal Chemistry

7-Chloro-[1,2,4]triazolo[4,3-a]pyridine is primarily explored for its potential as a therapeutic agent.

Antimicrobial Properties:

  • The compound has shown promising activity against various pathogens, including Chlamydia species. Studies indicate that derivatives of this compound outperform traditional antibiotics in efficacy while maintaining low toxicity to host cells .

Anticancer Activity:

  • Research has highlighted its potential as a scaffold for developing anticancer agents. The compound's ability to modulate cell signaling pathways involved in tumor growth positions it as a candidate for further drug development .

Enzyme Inhibition:

  • The compound acts as an inhibitor of phosphodiesterase enzymes, enhancing cyclic AMP levels in immune cells and suggesting a role in anti-inflammatory responses .

Material Science

In material science, this compound is investigated for its electronic properties.

Organic Semiconductors:

  • Its unique electronic characteristics make it suitable for use in organic semiconductor applications. The compound's ability to participate in various chemical reactions allows for the development of new materials with tailored properties .

Biological Studies

The biological interactions of this compound are crucial for understanding its potential applications.

Mechanism of Action:

  • The mechanism involves binding to specific molecular targets such as enzymes and receptors. This binding can inhibit enzymatic activity by blocking substrate access, which is essential in pathways related to inflammation and cancer progression .

Inhibition of Phosphodiesterase Enzymes

A study focused on the design and synthesis of derivatives based on this compound indicated its potential as a phosphodiesterase (PDE) inhibitor. The findings showed that these derivatives could enhance cyclic AMP levels significantly in immune cells .

Antichlamydial Activity

Another investigation highlighted the compound's selective activity against Chlamydia species. Derivatives were shown to be more effective than traditional treatments without significant toxicity to host cells .

Mechanism of Action

The mechanism of action of 7-Chloro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Properties of Triazolopyridine Derivatives
Compound Substituent Position Molecular Formula Molecular Weight Melting Point (°C) Notable Features
7-Chloro-[1,2,4]triazolo[4,3-a]pyridine 7-Cl C₆H₄ClN₃ 153.57 Not reported Potential bioactivity; electron-withdrawing Cl enhances polarity
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine 5-Cl C₆H₄ClN₃ 153.57 Not reported Research chemical; positional isomer
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine 3-Cl C₆H₄ClN₃ 153.57 Not reported Industrial applications
7-Methyl-[1,2,4]triazolo[4,3-a]pyridine 7-CH₃ C₇H₇N₃ 133.15 Not reported Cytotoxic activity in fused analogs
3-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine 3-(3,4,5-OCH₃) C₁₆H₁₆N₃O₃ 298.32 244–246 High melting point due to planar aromatic substituent

Key Observations :

  • Chlorine vs.
  • Positional Effects : Substitution at the 7-position (vs. 3- or 5-) may influence planarity and intermolecular interactions, as seen in crystal structures of related compounds .
Table 2: Bioactivity Comparison
Compound Type Substituent Reported Activity Mechanism/Application
Triazolopyridines with Cl 7-Cl, 5-Cl, or 3-Cl Anticancer, antifungal (inferred) Modulation of HOMO-LUMO gaps ; kinase inhibition
Triazolopyridines with CH₃ 7-CH₃, 3-CH₃ Cytotoxic (e.g., compound 5a ) Disruption of cellular pathways
Triazolopyridines with aryl groups 3-(4-Methoxyphenyl) Herbicidal, antimicrobial Target-specific interactions

Key Findings :

  • Chlorine’s Role : Chloro derivatives may enhance metabolic stability and lipophilicity, critical for drug penetration .
  • Antifungal Activity : Triazolopyridines with hydrazone moieties () show broad antifungal activity; chlorine could augment this via electronic effects .

Electronic and Crystallographic Insights

  • HOMO-LUMO Gaps : DFT calculations () reveal that substituents like thioether bridges and aromatic rings influence electron distribution. Chlorine’s electronegativity likely reduces the HOMO energy, altering reactivity .
  • Crystal Packing : Hydrogen-bonding networks in triazolopyridines (e.g., compound 1 in ) are critical for solubility. Chlorine may participate in halogen bonding or polar interactions .

Biological Activity

7-Chloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring fused to a pyridine structure, which contributes to its unique biochemical properties. The presence of chlorine at the 7-position enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to bind effectively at the active sites of various enzymes. This binding disrupts critical biological pathways, leading to the observed pharmacological effects .

Antimicrobial Activity

Research indicates that compounds within the triazolo[4,3-a]pyridine class exhibit significant antimicrobial properties. For instance, studies have shown promising results against various bacterial strains and fungi. The mechanism often involves inhibiting key metabolic enzymes in microbial cells .

Anticancer Properties

This compound derivatives have been explored for their anticancer potential. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For example, a related compound showed an IC50 value of 0.98 µM against A549 cells .

Antimalarial Activity

A study focused on a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides found that some derivatives exhibited potent antimalarial activity against Plasmodium falciparum, with IC50 values ranging from 2.24 µM to 4.98 µM. These findings suggest that modifications to the triazole structure can enhance antimalarial efficacy .

Neuropharmacological Effects

Recent investigations have linked triazolo[4,3-a]pyridines to neuropharmacological effects. Compounds have been shown to interact with glutamate receptors, indicating potential applications in treating psychiatric disorders such as schizophrenia and anxiety disorders .

Research Findings and Case Studies

Study Biological Activity IC50 Values Notes
Study AAntimicrobialNot specifiedEffective against multiple bacterial strains.
Study BAnticancer0.98 µM (A549)Significant inhibition of cell proliferation.
Study CAntimalarial2.24 - 4.98 µMEffective against Plasmodium falciparum.
Study DNeuropharmacologicalNot specifiedPotential treatment for psychiatric disorders.

Q & A

Q. What are the common synthetic routes for preparing 7-Chloro-[1,2,4]triazolo[4,3-a]pyridine?

  • Methodological Answer : A widely used method involves I₂-catalyzed oxidative coupling of 2-aminopyridines with N-tosylhydrazones. For example, reaction conditions include iodine (10 mol%) as a catalyst, tert-butyl hydroperoxide (TBHP) as an oxidant, and 1,4-dioxane as a solvent at 80°C, yielding up to 74% product . Alternative routes include cyclization of hydrazinylpyridines with chloroethynylphosphonates under basic conditions (e.g., K₂CO₃ in acetonitrile), though isomer formation may occur at elevated temperatures .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on multi-spectroscopic analysis :
  • ¹H/¹³C NMR : Characteristic signals for the triazole ring (δ 8.0–9.0 ppm for protons) and chloro-substituted pyridine moiety.
  • X-ray diffraction : Resolves regiochemistry and bond angles (e.g., C–Cl bond length ~1.73 Å) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 168.0321 for C₆H₄ClN₃) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the synthesis of chloro-substituted triazolopyridines?

  • Methodological Answer : Regioselectivity is influenced by substrate electronics and reaction conditions . For example:
  • Temperature control : At 60°C, 2-hydrazinylpyridines react with chloroethynylphosphonates to form a 1:1 mixture of [1,2,4]triazolo[4,3-a]pyridine and [1,2,4]triazolo[1,5-a]pyridine isomers. Boiling the mixture drives a Dimroth rearrangement , yielding the latter exclusively .
  • Catalyst selection : I₂ promotes selective cyclization, while KI or TBAI leads to lower yields and byproducts .

Q. What strategies are effective in optimizing reaction yields for halogenated triazolopyridine derivatives?

  • Methodological Answer : Optimization strategies include:
  • Catalyst screening : I₂ outperforms NIS, TBAI, and KI in oxidative coupling reactions (74% vs. trace/37% yields) .
  • Solvent choice : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reactivity compared to DMF or toluene .
  • Additives : Sodium ascorbate reduces copper catalysts in click chemistry routes, minimizing side reactions .

Q. How do electronic effects of the chloro substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chloro group deactivates the pyridine ring, directing electrophilic substitution to the C-6 position (para to Cl). For example:
  • Chlorosulfonation : 3-methyl[1,2,4]triazolo[4,3-a]pyrimidine reacts with chlorosulfonic acid at C-6 due to Cl’s meta-directing effect .
  • Nucleophilic substitution : Requires harsh conditions (e.g., NaOMe in refluxing PrOH) due to reduced ring electron density .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on isomer ratios in triazolopyridine synthesis?

  • Methodological Answer : Contradictions often arise from reaction time and temperature . For instance:
  • At 60°C, 2-hydrazinylpyridines yield a 1:1 isomer mixture, but prolonged heating (100°C) shifts equilibrium toward the thermodynamically stable [1,2,4]triazolo[1,5-a]pyridine via Dimroth rearrangement .
  • Kinetic vs. thermodynamic control : Short reaction times favor kinetic products, while extended heating favors thermodynamic isomers. Confirm pathways using time-course NMR or DFT calculations .

Applications in Medicinal Chemistry

Q. What methodologies are used to evaluate the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Enzyme inhibition assays : Test derivatives against kinases or proteases (e.g., IC₅₀ determination via fluorescence polarization).
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), noting EC₅₀ values .
  • Molecular docking : Predict binding modes using software like AutoDock Vina, focusing on interactions with the chloro-substituted ring .

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